Enantiomeric Purity: (2R) vs. Racemic Mixture for Chiral Synthesis
The (2R)-2-methylthiomorpholine hydrochloride is a single, defined enantiomer, in contrast to the racemic mixture (a 1:1 mixture of (R) and (S) enantiomers). The procurement of the pure (2R)-enantiomer ensures 100% of the material possesses the desired stereochemistry, which is critical for structure-activity relationship (SAR) studies where the (S)-enantiomer may be inactive or exhibit off-target effects .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | 100% (2R)-enantiomer (assuming vendor specification) |
| Comparator Or Baseline | Racemic 2-Methylthiomorpholine: ~50% (2R)-enantiomer and ~50% (2S)-enantiomer |
| Quantified Difference | 100% desired enantiomer vs. 50% desired enantiomer in racemate; 100% reduction in (2S)-enantiomer contamination |
| Conditions | Stereochemical analysis by chiral HPLC or NMR with chiral shift reagents. |
Why This Matters
Using the pure (2R)-enantiomer eliminates the confounding variable of the opposite enantiomer's activity in biological assays and synthetic applications, leading to cleaner data and higher yields in asymmetric syntheses.
